![molecular formula C13H20O B14226744 [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane CAS No. 825627-94-9](/img/structure/B14226744.png)
[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane: is an organic compound characterized by a cyclopropane ring attached to an oct-1-yn-1-yl group, which is further substituted with an ethenyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane typically involves a multi-step process. One common method includes the following steps:
Formation of the Oct-1-yn-1-yl Group: This can be achieved through the alkylation of an alkyne with an appropriate alkyl halide under basic conditions.
Introduction of the Ethenyloxy Group: The ethenyloxy group can be introduced via a nucleophilic substitution reaction using an appropriate ethenyloxy precursor.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be accomplished through a cyclopropanation reaction using a suitable carbene precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, amines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be utilized as a probe to study biological processes, especially those involving cyclopropane-containing biomolecules.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecular structure, affecting the compound’s reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
- [3-(Methoxy)oct-1-yn-1-yl]cyclopropane
- [3-(Propynyloxy)oct-1-yn-1-yl]cyclopropane
- [3-(Butynyloxy)oct-1-yn-1-yl]cyclopropane
Uniqueness:
- Structural Features: The presence of the ethenyloxy group in [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane imparts unique electronic and steric properties compared to its analogs.
- Reactivity: The compound’s reactivity can differ significantly due to the electronic effects of the ethenyloxy group, making it suitable for specific applications that its analogs may not be able to achieve.
Eigenschaften
CAS-Nummer |
825627-94-9 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
3-ethenoxyoct-1-ynylcyclopropane |
InChI |
InChI=1S/C13H20O/c1-3-5-6-7-13(14-4-2)11-10-12-8-9-12/h4,12-13H,2-3,5-9H2,1H3 |
InChI-Schlüssel |
WDHATEVMNFMUFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C#CC1CC1)OC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


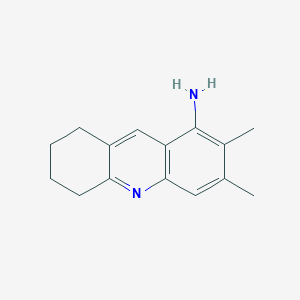
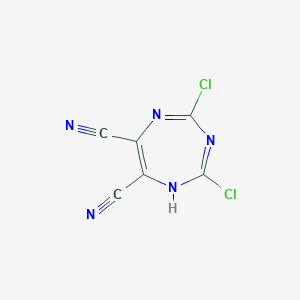
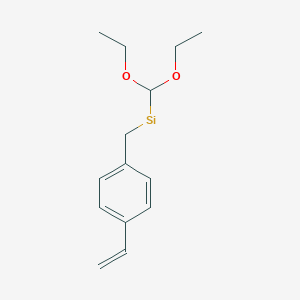
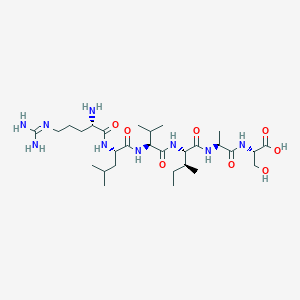

![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)

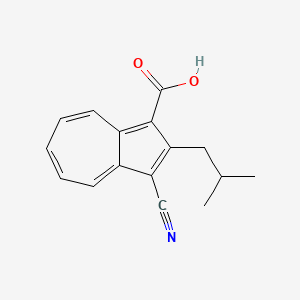
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
